
Phenoxathiin, 2,8-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxathiin, 2,8-dichloro- is a heterocyclic compound with the molecular formula C12H6Cl2OS It is a derivative of phenoxathiin, which is known for its sulfur-containing tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenoxathiin, 2,8-dichloro- can be synthesized through a two-step process involving iron and copper-mediated reactions. The first step involves the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by iron(III) triflimide and bis(4-methoxyphenyl)sulfane . The second step involves a copper-mediated Ullmann-type C–O bond-forming cyclization reaction to produce the phenoxathiin structure .
Industrial Production Methods
Industrial production of phenoxathiin derivatives often involves the use of diphenyl ether as a starting material, which undergoes the Ferrario reaction to form phenoxathiin . The specific conditions for the industrial synthesis of 2,8-dichloro-phenoxathiin may vary, but typically involve chlorination reactions to introduce the chlorine atoms at the desired positions.
Analyse Des Réactions Chimiques
Types of Reactions
Phenoxathiin, 2,8-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the phenoxathiin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenoxathiin derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phenoxathiin, 2,8-dichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of phenoxathiin, 2,8-dichloro- involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to phenoxathiin, 2,8-dichloro- include:
Phenoxathiin: The parent compound, which lacks the chlorine substituents.
Phenothiazine: A structurally related compound with a nitrogen atom in place of the oxygen atom in phenoxathiin.
Dibenzooxathiane: Another sulfur-containing heterocycle with a similar tricyclic structure.
Uniqueness
Phenoxathiin, 2,8-dichloro- is unique due to the presence of chlorine atoms at the 2 and 8 positions, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other similar heterocycles. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
56348-82-4 |
|---|---|
Formule moléculaire |
C12H6Cl2OS |
Poids moléculaire |
269.1 g/mol |
Nom IUPAC |
2,8-dichlorophenoxathiine |
InChI |
InChI=1S/C12H6Cl2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H |
Clé InChI |
JAPHSHJOCFUELA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)SC3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



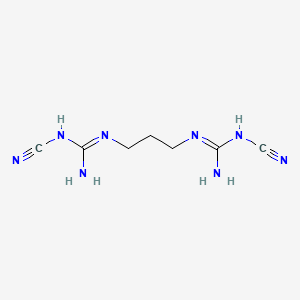
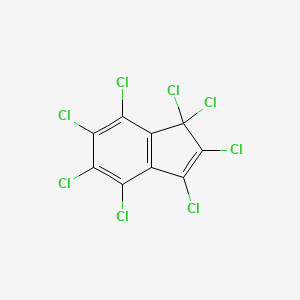
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
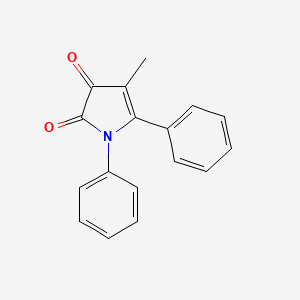

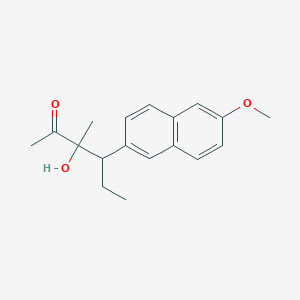

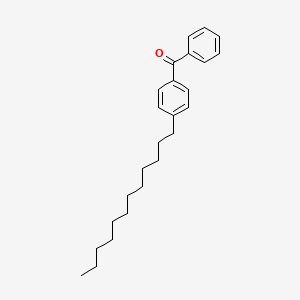
![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)

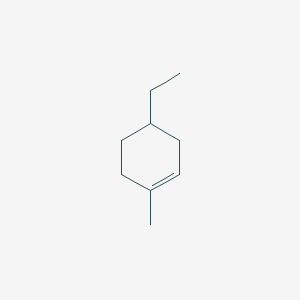
![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)

